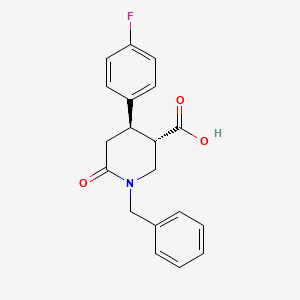
(2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with a but-3-yn-1-yl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine typically involves the reaction of a thiomorpholine derivative with a but-3-yn-1-yl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiomorpholine derivatives, and substituted thiomorpholine compounds .
Aplicaciones Científicas De Investigación
(2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .
Comparación Con Compuestos Similares
Similar Compounds
(2R)-4-(but-3-yn-1-yl)-2-methylmorpholine: Similar structure but with an oxygen atom instead of sulfur in the ring.
(2R)-4-(but-3-yn-1-yl)-2-methylpiperidine: Similar structure but with a nitrogen atom in the ring instead of sulfur.
Uniqueness
(2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine is unique due to the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its oxygen or nitrogen analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Propiedades
Fórmula molecular |
C9H15NS |
|---|---|
Peso molecular |
169.29 g/mol |
Nombre IUPAC |
(2R)-4-but-3-ynyl-2-methylthiomorpholine |
InChI |
InChI=1S/C9H15NS/c1-3-4-5-10-6-7-11-9(2)8-10/h1,9H,4-8H2,2H3/t9-/m1/s1 |
Clave InChI |
DZNKJGZZGXOSLC-SECBINFHSA-N |
SMILES isomérico |
C[C@@H]1CN(CCS1)CCC#C |
SMILES canónico |
CC1CN(CCS1)CCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


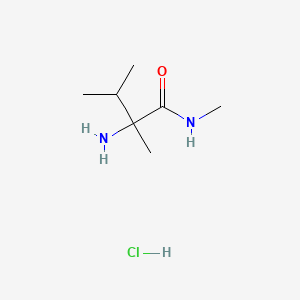


![2-chloro-1-{3-[4-(dimethylamino)phenyl]-7-{[4-(dimethylamino)phenyl]methylidene}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}ethan-1-one](/img/structure/B13565275.png)
![Tert-butyl4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate](/img/structure/B13565283.png)
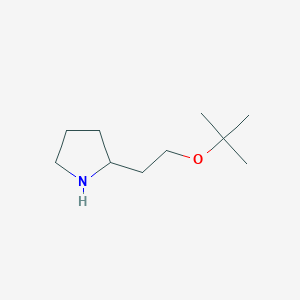
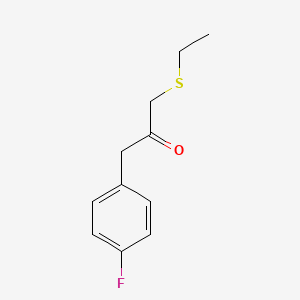
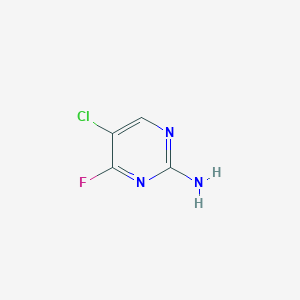
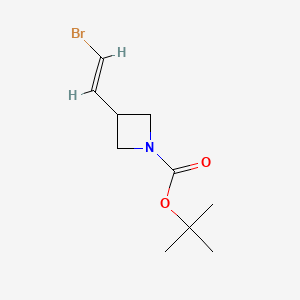
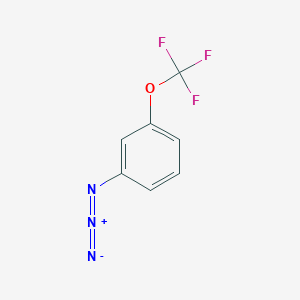

![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine](/img/structure/B13565327.png)
